4-Fluoro-2-iodobenzenesulfonyl chloride
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Overview
Description
4-Fluoro-2-iodobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H3ClFIO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with fluorine and iodine atoms at the 4 and 2 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodobenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-2-iodobenzene. One common method is the reaction of 4-fluoro-2-iodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:
C6H3FIO+ClSO3H→C6H3ClFIO2S+HCl
This reaction is usually carried out at low temperatures to control the exothermic nature of the process and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to handle the exothermic nature of the sulfonylation process. The use of automated systems ensures precise control over temperature, pressure, and reactant flow rates, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Biaryl Compounds: Formed by Suzuki-Miyaura coupling
Scientific Research Applications
4-Fluoro-2-iodobenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved. The presence of the fluorine and iodine substituents can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
2-Iodobenzenesulfonyl chloride: Lacks the fluorine substituent, affecting its electrophilicity and reactivity.
4-Chlorobenzenesulfonyl chloride: Substituted with chlorine instead of fluorine, leading to different reactivity patterns.
Uniqueness
4-Fluoro-2-iodobenzenesulfonyl chloride is unique due to the presence of both fluorine and iodine substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents allows for selective reactions and the formation of complex molecules that are not easily accessible with other sulfonyl chlorides.
Properties
IUPAC Name |
4-fluoro-2-iodobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUNXTJSZNIPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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